![molecular formula C18H18ClN3O B14871983 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B14871983.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide is a benzimidazole derivative. Benzimidazole compounds are known for their broad range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anti-inflammatory properties . The benzimidazole nucleus, containing two nitrogen atoms, is an important heterocyclic ring in both natural products and synthetic compounds .
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide involves several steps. One common method includes the hydrolysis of an azlactone precursor in an acidic medium, followed by treatment with o-phenylenediamine (OPDA) in situ . The Erlenmeyer-Plochl azlactone synthesis is often utilized for the synthesis of the azlactone from hippuric acid and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it useful in studying various biological processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . The compound’s molecular targets and pathways involved include enzymes critical for cell wall synthesis and DNA replication .
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide can be compared with other benzimidazole derivatives, such as:
Albendazole: Used as an anthelmintic agent.
Carbendazim: A fungicide with broad-spectrum activity.
Thiabendazole: Used as an antifungal and antiparasitic agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H18ClN3O |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-5-3-4-6-15(14)21-17)22-18(23)12-7-9-13(19)10-8-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
FTBYVQFJHLESQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


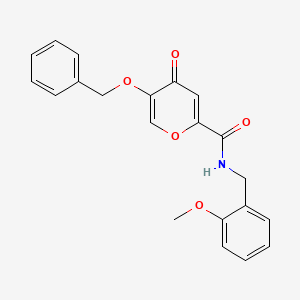
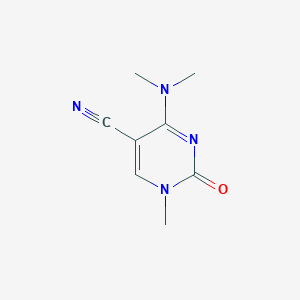

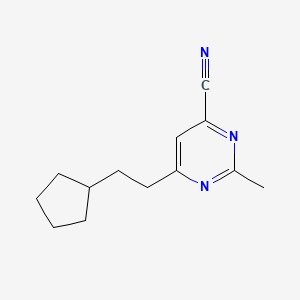
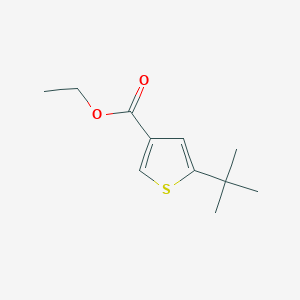
![2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14871939.png)
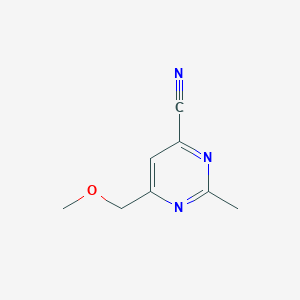
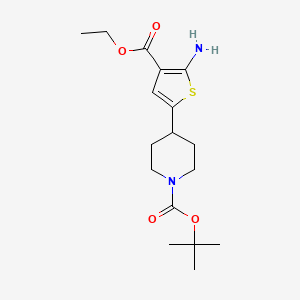
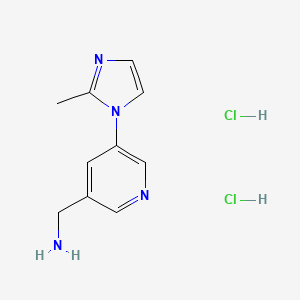


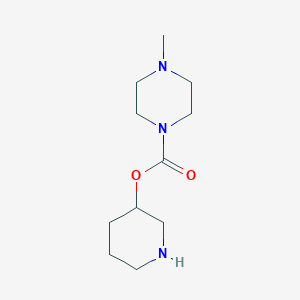
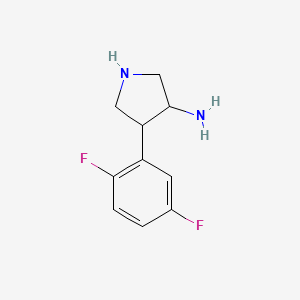
![1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B14871995.png)
